(5-(piperazin-1-yl)benzofuran-2-yl)Methanol
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Overview
Description
(5-(piperazin-1-yl)benzofuran-2-yl)Methanol is a chemical compound that features a benzofuran ring substituted with a piperazine moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Introduction of Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group on the benzofuran ring.
Addition of Methanol Group: The methanol group is added through reduction reactions, where a suitable precursor such as a benzofuran aldehyde is reduced using reagents like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the benzofuran ring to a dihydrobenzofuran.
Substitution: The piperazine moiety can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products
Oxidation: Benzofuran aldehydes or carboxylic acids.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
(5-(piperazin-1-yl)benzofuran-2-yl)Methanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(piperazin-1-yl)benzofuran-2-yl)Methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance binding affinity, while the benzofuran ring can interact with hydrophobic pockets in proteins. This combination allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
(5-(piperazin-1-yl)benzofuran-2-yl)Ethanol: Similar structure but with an ethanol group instead of methanol.
(5-(piperazin-1-yl)benzofuran-2-yl)Acetic Acid: Contains an acetic acid group, offering different reactivity and applications.
(5-(piperazin-1-yl)benzofuran-2-yl)Methylamine: Features a methylamine group, which can alter its biological activity.
Uniqueness
(5-(piperazin-1-yl)benzofuran-2-yl)Methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanol group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
163521-15-1 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232 |
Synonyms |
(5-(piperazin-1-yl)benzofuran-2-yl)Methanol |
Origin of Product |
United States |
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